Carnidazole-d3

Catalog No.
S12836635
CAS No.
M.F
C8H12N4O3S
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carnidazole-d3

Product Name

Carnidazole-d3

IUPAC Name

O-(trideuteriomethyl) N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate

Molecular Formula

C8H12N4O3S

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C8H12N4O3S/c1-6-10-5-7(12(13)14)11(6)4-3-9-8(16)15-2/h5H,3-4H2,1-2H3,(H,9,16)/i2D3

InChI Key

OVEVHVURWWTPFC-BMSJAHLVSA-N

Canonical SMILES

CC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-]

Isomeric SMILES

[2H]C([2H])([2H])OC(=S)NCCN1C(=NC=C1[N+](=O)[O-])C

Carnidazole-d3 is a deuterated derivative of Carnidazole, a compound known for its antiprotozoal properties. The chemical formula for Carnidazole-d3 is C8H9D3N4O3SC_8H_9D_3N_4O_3S, with a molecular weight of approximately 247.34 g/mol. It is primarily utilized in research settings, particularly in studies involving protozoan infections such as those caused by Trichomonas gallinae and Giardia lamblia . The deuterium labeling enhances its utility in metabolic studies and pharmacokinetic investigations, allowing researchers to track the compound's behavior in biological systems.

Typical of its structural class. Key reactions include:

  • Oxidation: This involves the conversion of functional groups within the molecule, potentially affecting its biological activity.
  • Reduction: This reaction may alter the nitro group present in the structure, impacting its efficacy against protozoa.
  • Substitution Reactions: The thiocarbamate moiety can participate in nucleophilic substitutions, which can be useful in synthesizing more complex derivatives .

The precise mechanisms and products of these reactions can vary based on experimental conditions and the presence of other reagents.

Carnidazole-d3 exhibits significant antiprotozoal activity, particularly against Trichomonas gallinae. This compound acts by disrupting the metabolic processes of the protozoan, leading to cell death. The deuterated form allows for enhanced tracking and understanding of its pharmacodynamics and pharmacokinetics in biological systems. Studies have shown that Carnidazole is effective in treating infections caused by various protozoa, making it a valuable compound in veterinary and medical applications .

The synthesis of Carnidazole-d3 typically involves:

  • Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  • Deuteration: Incorporating deuterium into the molecular structure can be achieved through various methods, including exchange reactions or using deuterated solvents during synthesis.
  • Purification: Following synthesis, the compound must be purified, usually through techniques like chromatography to ensure high purity for analytical applications .

The specific synthetic route may vary depending on the desired yield and purity levels.

Carnidazole-d3 is primarily used in research contexts, including:

  • Pharmacokinetic Studies: Its deuterated nature allows for precise tracking in biological systems.
  • Metabolic Pathway Analysis: Researchers utilize it to study how protozoa metabolize drugs and how these processes can be inhibited.
  • Veterinary Medicine: It is used in formulations aimed at treating animal diseases caused by protozoan infections .

Interaction studies involving Carnidazole-d3 focus on its behavior in biological systems, particularly how it interacts with enzymes and other biomolecules. These studies help elucidate:

  • Mechanism of Action: Understanding how Carnidazole-d3 affects protozoan metabolism.
  • Drug Interactions: Investigating potential interactions with other pharmaceuticals to assess safety and efficacy profiles .

Such studies are crucial for developing effective treatment regimens and understanding resistance mechanisms.

Several compounds share structural similarities with Carnidazole-d3, including:

  • Metronidazole: Another nitroimidazole with similar antiprotozoal activity but different pharmacokinetic properties.
  • Tinidazole: A derivative of metronidazole that offers improved absorption and longer half-life.
  • Secnidazole: A newer nitroimidazole that also targets protozoan infections but has distinct dosing regimens.
CompoundStructure TypeAntiprotozoal ActivityUnique Features
Carnidazole-d3Deuterated nitroimidazoleYesEnhanced tracking in metabolic studies
MetronidazoleNitroimidazoleYesCommonly used; broad-spectrum activity
TinidazoleNitroimidazoleYesImproved absorption; longer half-life
SecnidazoleNitroimidazoleYesSingle-dose treatment option

Carnidazole-d3 stands out due to its deuterated form, which facilitates advanced research applications that require precise tracking of drug metabolism and interactions within biological systems .

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

247.08184167 g/mol

Monoisotopic Mass

247.08184167 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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